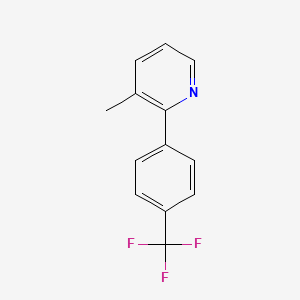![molecular formula C27H30O5 B12521149 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane CAS No. 652155-73-2](/img/structure/B12521149.png)
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure substituted with benzyloxy and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane typically involves the reaction of appropriate benzyloxy and methoxyphenyl precursors under controlled conditions. One common method involves the use of benzyloxy alcohols and methoxyphenyl aldehydes in the presence of acid catalysts to form the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Benzoic acids and related derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxane
Uniqueness
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
652155-73-2 |
|---|---|
Fórmula molecular |
C27H30O5 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5,5-bis(phenylmethoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C27H30O5/c1-28-25-14-12-24(13-15-25)26-31-20-27(21-32-26,18-29-16-22-8-4-2-5-9-22)19-30-17-23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3 |
Clave InChI |
XFBWLVNBQSGRAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2OCC(CO2)(COCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



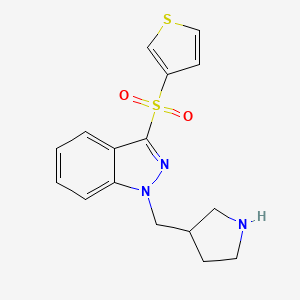
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
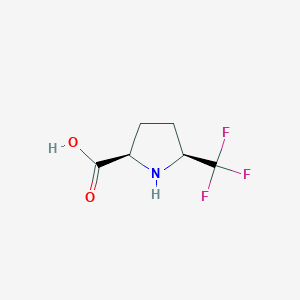
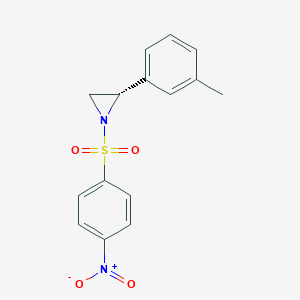
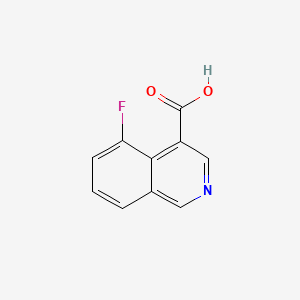
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
